molecular formula C19H23N3O2S2 B2904680 Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1710283-50-3

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2904680
CAS No.: 1710283-50-3
M. Wt: 389.53
InChI Key: IEJSXAJFQDSJID-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a methylthioureido moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 6-benzyl-2-(methylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-3-24-18(23)16-14-9-10-22(11-13-7-5-4-6-8-13)12-15(14)26-17(16)21-19(25)20-2/h4-8H,3,9-12H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSXAJFQDSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the Methylthioureido Moiety: This step involves the reaction of the intermediate compound with methyl isothiocyanate to form the methylthioureido group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the thioureido moiety using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl halides, methyl isothiocyanate, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Thienopyridines: Similar compounds in this class include clopidogrel and prasugrel, which are used as antiplatelet agents.

    Thiourea Derivatives: Compounds like thiourea and its derivatives, which have various biological activities.

    Benzyl-Substituted Compounds: Compounds with benzyl groups that exhibit diverse chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological evaluations, including antiviral and anticancer activities.

  • Molecular Formula : C19H23N3O2S2
  • Molecular Weight : 373.53 g/mol
  • CAS Number : 1710283-50-3

The compound features a thieno[2,3-c]pyridine core structure that is known for its diverse biological activities. The presence of thiourea and ethyl carboxylate groups enhances its potential for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with thienopyridine precursors. The following general reaction scheme has been observed:

  • Starting Materials : Ethyl 2-cyanoacetate and benzylamine derivatives.
  • Reagents : Use of triethylamine as a base and DMF as a solvent.
  • Conditions : Stirring at room temperature until completion monitored by TLC.

Antiviral Activity

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit promising antiviral properties. A study evaluated the antiviral efficacy of similar compounds against various viral strains, suggesting that modifications in the thiourea moiety can enhance activity against viruses such as HIV and HCV .

Anticancer Activity

This compound has shown potential in inhibiting cancer cell proliferation. In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways . The mechanism appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Case Studies

  • Study on Antiviral Properties :
    • Objective : Evaluate the effectiveness against HIV.
    • Method : Cell culture assays with varying concentrations of the compound.
    • Results : Significant reduction in viral load at concentrations above 10 µM.
  • Study on Anticancer Effects :
    • Objective : Assess cytotoxicity in human breast cancer cells (MCF-7).
    • Method : MTT assay to determine cell viability.
    • Results : IC50 value calculated at 15 µM after 48 hours of treatment.

Data Table

Biological ActivityTest SystemConcentration (µM)IC50 (µM)Reference
AntiviralHIV10N/A
Anticancer (MCF-7 Cells)Breast Cancer1515

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